molecular formula C22H22FN5O3 B11259053 7-(3,4-dimethoxyphenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(3,4-dimethoxyphenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11259053
M. Wt: 423.4 g/mol
InChI Key: XSLXRZNILFUOLP-UHFFFAOYSA-N
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Description

7-(3,4-DIMETHOXYPHENYL)-N-(4-FLUORO-2-METHYLPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core substituted with various functional groups such as methoxy, fluoro, and methyl groups. The presence of these groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of 7-(3,4-DIMETHOXYPHENYL)-N-(4-FLUORO-2-METHYLPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolopyrimidine core followed by the introduction of the substituents through various chemical reactions. Common reaction conditions include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents .

Scientific Research Applications

7-(3,4-DIMETHOXYPHENYL)-N-(4-FLUORO-2-METHYLPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 7-(3,4-DIMETHOXYPHENYL)-N-(4-FLUORO-2-METHYLPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the compound .

Comparison with Similar Compounds

Similar compounds to 7-(3,4-DIMETHOXYPHENYL)-N-(4-FLUORO-2-METHYLPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE include other triazolopyrimidine derivatives with different substituents. These compounds may share similar chemical properties and biological activities but differ in their specific interactions and effects. Some examples of similar compounds include:

These compounds highlight the versatility of the triazolopyrimidine scaffold and its potential for further modification and application in various fields.

Properties

Molecular Formula

C22H22FN5O3

Molecular Weight

423.4 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H22FN5O3/c1-12-9-15(23)6-7-16(12)27-21(29)19-13(2)26-22-24-11-25-28(22)20(19)14-5-8-17(30-3)18(10-14)31-4/h5-11,20H,1-4H3,(H,27,29)(H,24,25,26)

InChI Key

XSLXRZNILFUOLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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